Estradiol Cypionate

Übersicht

Beschreibung

Estradiolcypionat ist ein synthetischer Ester von Estradiol, einem natürlich vorkommenden Hormon, das die potenteste Form aller säugetierischen östrogenen Steroide darstellt. Es wird hauptsächlich in der Hormontherapie für Wechseljahrsbeschwerden, niedrigen Östrogenspiegel bei Frauen, Hormontherapie für Transgenderfrauen und hormoneller Empfängnisverhütung für Frauen eingesetzt . Estradiolcypionat wird intramuskulär oder subkutan injiziert und ist bekannt für seine lang anhaltende Wirkung aufgrund seiner langsamen Freisetzung von der Injektionsstelle .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Estradiolcypionat wird durch Veresterung von Estradiol mit Cyclopentylpropionsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, um den Veresterungsprozess zu erleichtern. Die allgemeine Reaktion kann wie folgt dargestellt werden:

Estradiol+Cyclopentylpropionsäure→Estradiolcypionat+Wasser

Die Reaktionsbedingungen beinhalten häufig das Erhitzen der Reaktanten unter Rückfluss, um die Reaktion bis zur Vollständigkeit zu treiben. Das Produkt wird dann durch Umkristallisation oder andere geeignete Reinigungsmethoden gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Estradiolcypionat großtechnische Veresterungsprozesse. Die Reaktanten werden in genauen stöchiometrischen Verhältnissen gemischt und die Reaktion wird in großen Reaktoren durchgeführt. Das Produkt wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Filtration, Kristallisation und Trocknung, um die endgültige pharmazeutische Verbindung zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Estradiol cypionate is synthesized by esterifying estradiol with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:

Estradiol+Cyclopentylpropionic Acid→Estradiol Cypionate+Water

The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final pharmaceutical-grade compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Estradiolcypionat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung in Estradiolcypionat kann hydrolysiert werden, um Estradiol und Cyclopentylpropionsäure zu ergeben.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser und Esterasen (Enzyme) sind die wichtigsten Reagenzien, die an der Hydrolyse von Estradiolcypionat beteiligt sind.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff können die Oxidation von Estradiolcypionat erleichtern.

Wichtigste gebildete Produkte

Hydrolyse: Estradiol und Cyclopentylpropionsäure.

Oxidation: Verschiedene oxidierte Metaboliten von Estradiol.

Reduktion: Reduzierte Formen von Estradiolcypionat, obwohl diese weniger verbreitet sind.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Estradiol cypionate is widely utilized in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis prevention. Clinical studies demonstrate that this compound effectively relieves vasomotor symptoms within 1 to 5 days, with effects lasting approximately 3 to 4 weeks post-injection .

Table 1: Efficacy of this compound in HRT

| Symptom | Onset of Relief | Duration of Effect |

|---|---|---|

| Hot Flashes | 1-5 days | 3-4 weeks |

| Vaginal Dryness | 1-5 days | 3-4 weeks |

| Osteoporosis | Varies | Long-term use |

Transgender Hormone Therapy

This compound is also a critical component in feminizing hormone therapy for transgender women. It is administered to induce secondary sexual characteristics and suppress testosterone levels. A clinical case involving a transgender woman showed that weekly intramuscular injections of this compound maintained estradiol levels within the target range of 100-200 pg/mL, effectively suppressing testosterone .

Case Study: Transgender Woman on this compound

- Patient Profile : 38-year-old transgender woman

- Hormone Regimen :

- Initial Dose: 0.5 mL (2.5 mg) IM weekly

- Adjusted Dose: 0.8 mL (4 mg) IM weekly after one month

- Results :

- Estradiol Levels: Increased from 65.8 pg/mL to 160 pg/mL over two months

- Testosterone Levels: Suppressed to 7 ng/dL

Contraceptive Use

This compound is used in combination with medroxyprogesterone acetate as an injectable contraceptive method. This combination has shown high efficacy in preventing pregnancy, with studies indicating a significant reduction in ovulation rates .

Table 2: this compound in Contraception

| Combination | Efficacy Rate |

|---|---|

| This compound + Medroxyprogesterone Acetate | High |

Pharmacokinetics and Stability

Research indicates that this compound has a prolonged release profile when administered intramuscularly, with an elimination half-life of approximately 89 hours . A study evaluated the pharmacokinetics of this compound administered alongside medroxyprogesterone acetate, finding stable plasma concentrations over time without significant accumulation .

Pharmacokinetic Profile

- Maximum Plasma Concentration (Cmax) : Achieved at approximately 16.83 hours post-administration.

- Area Under Curve (AUC) : Indicates prolonged therapeutic levels.

Immune Response Modulation

Recent studies have explored the effects of this compound on the immune response, particularly in models of arthritis. Treatment with this compound restored normal inflammatory responses in ovariectomized mice, suggesting potential applications in managing autoimmune conditions .

Findings from Immune Response Studies

- This compound treatment resulted in:

- Reduced joint swelling

- Enhanced neutrophil migration

- Doses as low as 1.25 μg/kg were effective in mimicking physiological estrogen levels.

Wirkmechanismus

Estradiol cypionate acts as a prodrug of estradiol. Once administered, it is slowly hydrolyzed to release estradiol, which then binds to estrogen receptors (ERα and ERβ) located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The binding of estradiol to these receptors activates the transcription of specific genes, leading to the physiological effects associated with estrogen, such as the regulation of the menstrual cycle, maintenance of bone density, and modulation of mood and cognitive functions .

Vergleich Mit ähnlichen Verbindungen

Estradiolcypionat wird häufig mit anderen Östrogenestern wie Estradiolvalerat und Estradiolbenzoat verglichen. Hier sind einige wichtige Vergleichspunkte:

Estradiolvalerat: Wie Estradiolcypionat ist Estradiolvalerat ein Ester von Estradiol, der in der Hormontherapie eingesetzt wird.

Estradiolbenzoat: Diese Verbindung ist ein weiterer Ester von Estradiol mit einer kürzeren Halbwertszeit und einem schnelleren Wirkungseintritt im Vergleich zu Estradiolcypionat.

Ähnliche Verbindungen

- Estradiolvalerat

- Estradiolbenzoat

- Östron

- Östriol

- Dehydroepiandrosteron (DHEA)

- Pregnenolon

- Progesteron

- Testosteroncypionat

- Testosteronpropionat

Das einzigartige Merkmal von Estradiolcypionat ist seine lang anhaltende Wirkung aufgrund seiner langsamen Freisetzung von der Injektionsstelle, was es zu einer bevorzugten Wahl für eine langfristige Hormontherapie macht .

Biologische Aktivität

Estradiol cypionate (ECP) is a synthetic form of the naturally occurring hormone estradiol, classified as an estrogen receptor agonist. Its primary use is in hormone replacement therapy (HRT) and in treating various conditions related to estrogen deficiency. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and effects observed in clinical and experimental studies.

Pharmacokinetics of this compound

This compound is administered intramuscularly and is characterized by its high bioavailability. Key pharmacokinetic properties include:

| Parameter | Value |

|---|---|

| Bioavailability | High (IM administration) |

| Protein Binding | ~98% (to albumin and SHBG) |

| Metabolism | Cleaved by esterases in liver, blood, and tissues |

| Elimination Half-life | 8–10 days (aqueous suspension) |

| Duration of Action | 11–14 days (oil suspension) |

| Excretion | Primarily in urine |

ECP acts as a prodrug, converting to estradiol upon administration. This conversion enhances its effectiveness in achieving physiological estrogen levels in the body .

Biological Activity and Mechanisms

The biological activity of this compound primarily revolves around its action on estrogen receptors, leading to various physiological effects:

- Regulation of Immune Response : In a study involving ovariectomized arthritic mice, ECP treatment significantly improved innate immune responses by restoring plasma estradiol levels to those seen in normal cycling mice. The treatment reduced joint inflammation and neutrophil recruitment, indicating a potential anti-inflammatory effect .

- Hormonal Regulation : ECP has been shown to effectively suppress testosterone levels in transgender women undergoing HRT. A clinical case demonstrated that administration of ECP maintained target estradiol levels (100-200 pg/mL) throughout the week, ensuring stable hormonal profiles without supraphysiological peaks .

- Estrus Synchronization : In veterinary medicine, ECP is utilized for synchronizing estrus in gilts. A study indicated that a single dose of ECP followed by prostaglandin injections successfully synchronized estrus cycles, demonstrating its utility in reproductive management .

Case Studies and Research Findings

- Clinical Case Study : A 38-year-old transgender woman was treated with weekly injections of ECP. Initial doses were adjusted based on serum estradiol levels, achieving stable hormonal levels over time. This case highlights the practical application of ECP in gender-affirming hormone therapy .

- Experimental Study on Inflammation : Research showed that low doses of ECP effectively reduced joint swelling and inflammatory markers in ovariectomized mice, emphasizing the compound's role in modulating inflammatory responses through estrogenic pathways .

- Effects on Reproductive Health : In livestock studies, ECP was administered to synchronize reproductive cycles effectively. The outcomes demonstrated improved fertility rates post-insemination, showcasing its relevance in agricultural practices .

Eigenschaften

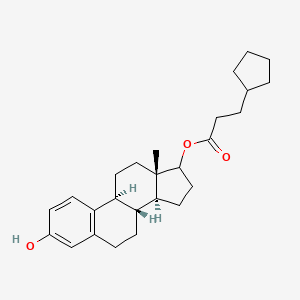

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACKFBJUYNSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859326 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-06-4 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.